4-Phenylcyclohexanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Phenylcyclohexanol often involves multistep processes starting from basic cyclohexane or phenyl derivatives. For example, 4-silacyclohexanones, which share structural motifs with 4-Phenylcyclohexanol, are prepared through convenient syntheses starting from silane derivatives and further functionalized through reactions like reductive amination (Fischer, Burschka, & Tacke, 2014). Such methods could be analogous to pathways for synthesizing 4-Phenylcyclohexanol by modifying phenyl and cyclohexanol components.
Molecular Structure Analysis
The molecular and crystal structures of cyclohexanone derivatives, closely related to 4-Phenylcyclohexanol, reveal insights into its potential structural configuration. For instance, X-ray diffraction analysis of certain cyclohexanone derivatives demonstrates the cyclohexanone ring's chair conformation and the significant effect of phenyl group positioning on molecular geometry (Kutulya et al., 2008). This information suggests that 4-Phenylcyclohexanol could exhibit a similar chair conformation, with the phenyl group influencing its overall molecular shape and stability.
Chemical Reactions and Properties
Chemical reactions involving cyclohexanol derivatives often include transformations that utilize the reactivity of the hydroxyl group. Such reactions can lead to the formation of esters, ethers, and other functionalized derivatives, indicative of the chemical versatility of the cyclohexanol core. For example, the synthesis of bicyclic compounds through tandem ring-closing metathesis and radical cyclization of phenylseleno derivatives highlights the potential for constructing complex structures from simple cyclohexanol-based precursors (Clive & Cheng, 2001).
Physical Properties Analysis
The physical properties of cyclohexanol derivatives, including those similar to 4-Phenylcyclohexanol, are significantly influenced by their molecular structure. Factors such as molecular symmetry, conformational stability, and intermolecular interactions play critical roles in determining melting points, boiling points, and solubility. Studies on liquid crystalline properties of cyclohexanoyloxy derivatives demonstrate the impact of molecular design on phase behavior and thermal properties (Deutscher et al., 1979).
Chemical Properties Analysis
The chemical properties of 4-Phenylcyclohexanol, inferred from related compounds, include reactivity towards nucleophilic substitution, oxidation, and reduction reactions. The presence of a phenyl group adjacent to the cyclohexanol moiety may influence electron distribution and reactivity, facilitating specific chemical transformations. Research on the synthesis and reactivity of cyclohexanone derivatives provides a foundation for understanding the chemical behavior of 4-Phenylcyclohexanol and its potential as a precursor for more complex organic molecules (Liaw, Hsu, & Liaw, 2001).
Scientific Research Applications
Catalysis and Chemical Reactions : 4-Phenylcyclohexanol has been studied in the context of catalytic processes. One research demonstrated its role in a highly active catalyst precursor for hydrogen transfer from alcohols to ketones and Schiff bases, achieving up to 97% stereoselectivity in the reduction of 4-tertbutylcyclohexanone (Martinelli, Mestroni, Camus, & Zassinovich, 1981). Another study explored the photochemical reactions involving 4-phenylcyclohexanol derivatives, leading to the formation of various products through Norrish Type II-like reactions (Pincock, Rifai, & Stefanova, 2001).
Medicinal Chemistry and Pharmacology : In pharmacology, derivatives of 4-Phenylcyclohexanol have been investigated for various therapeutic applications. Research has shown that new 4-amino-4-arylcyclohexanones exhibit high analgesic activity and narcotic antagonist activity, potentially improving pain relief and modifying depression caused by other analgesics (Blackstone & Bowman, 1999). Another study highlighted the antidepressant activity of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives (Yardley et al., 1990).
Toxicology and Safety : The toxicity and safety profile of 4-Phenylcyclohexanol and its derivatives have also been a subject of study. One research found that substituting the phenyl for the vinyl group in 4-vinylcyclohexene eliminates ovarian toxicity in mice (Hooser, Parola, Van Ert, & Sipes, 1993). Additionally, a study on 4-Phenylcyclohexene, a by-product of styrene-butadiene latex production, showed no toxicity or delayed contact hypersensitivity in animal models (Nitschke, Mizell, Beekman, & Lomax, 1991).
Analytical Chemistry : Analytical methods involving 4-Phenylcyclohexanol derivatives have been developed for various purposes. For instance, high-performance liquid chromatography-ultraviolet (HPLC-UV) has been used for analyzing psychoactive arylcyclohexylamines in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
properties
IUPAC Name |
4-phenylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVUSIMLVPJXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969470, DTXSID201311111 | |
Record name | 4-Phenylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Phenylcyclohexanol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcyclohexanol | |
CAS RN |
5437-46-7, 5769-13-1, 7335-12-8 | |
Record name | 4-Phenylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5437-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Phenylcyclohexan-1-ol | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-Phenylcyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-4-Phenylcyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylcyclohexanol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17139 | |
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Record name | 4-Phenylcyclohexanol | |
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Record name | 4-Phenylcyclohexan-1-ol | |
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Record name | trans-4-Phenylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |
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Record name | trans-4-phenylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.814 | |
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Record name | cis-4-phenylcyclohexan-1-ol | |
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Record name | 4-phenylcyclohexan-1-ol | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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